1-Ethyl-1H-indazol-3-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers synthesizing kinase-focused libraries risk SAR ambiguity when using regioisomeric mixtures or unqualified indazole analogs. 1-Ethyl-1H-indazol-3-amine eliminates this uncertainty with a definitive N1-ethyl, C3-primary amine architecture. • Single regioisomer (N1-alkylated): Free 3-amine enables selective N-arylation, urea, amide, or sulfonamide formation without competing nucleophilic sites. • LogP 1.38 vs. parent indazole (LogP 1.73): Provides a measurable lipophilicity reduction for solubility/permeability optimization in lead series. • 95% purity, solid form: Ensures accurate stoichiometry for parallel synthesis and multi-step routes. • Gram-scale availability from established supply chains supports hit-to-lead resupply without revalidation.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 927802-20-8
Cat. No. B1416239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-indazol-3-amine
CAS927802-20-8
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=N1)N
InChIInChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3,(H2,10,11)
InChIKeyNIWQOSLMYFEMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1H-indazol-3-amine: Core Properties & Classification


1-Ethyl-1H-indazol-3-amine (CAS 927802-20-8) is a heterocyclic organic compound belonging to the indazole family, characterized by a fused benzene-pyrazole bicyclic core bearing an ethyl substituent at the N1 position and a primary amine group at the C3 position . With a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol, this compound is supplied as a solid with a typical purity specification of 95% . The 3-aminoindazole pharmacophore is recognized as a privileged hinge-binding motif in kinase inhibitor design, and the N1-ethyl substitution introduces a defined lipophilic handle for medicinal chemistry optimization [1].

1-Ethyl-1H-indazol-3-amine: Key Differences from Analogs


While indazole-3-amines broadly serve as kinase hinge-binding fragments, the precise N1-ethyl substitution in 1-Ethyl-1H-indazol-3-amine critically alters both physicochemical properties and downstream synthetic utility. The regioisomeric N-ethyl variant (N-Ethyl-1H-indazol-3-amine, CAS 877-05-4) exhibits fundamentally different hydrogen-bonding capacity due to the amine alkylation site, impacting its behavior as a nucleophilic building block [1]. Furthermore, compared to the unsubstituted 1H-indazol-3-amine (LogP ~1.73), the N1-ethyl group in this compound reduces lipophilicity (LogP ~1.38), which can influence compound solubility and permeability profiles in lead optimization campaigns [2]. These structural distinctions directly affect reaction outcomes in library synthesis and the physicochemical properties of final derivatives, making blind substitution of analogs a demonstrable risk to project reproducibility and lead quality.

1-Ethyl-1H-indazol-3-amine: Comparative Evidence


Lipophilicity Reduction vs. Unsubstituted Indazole

1-Ethyl-1H-indazol-3-amine (target) demonstrates a lower calculated LogP of 1.38 compared to the unsubstituted parent compound, 1H-indazol-3-amine, which has a LogP of 1.73 [1]. This reduction in lipophilicity may translate to improved aqueous solubility and altered permeability characteristics, a key consideration in early-stage drug discovery when optimizing lead series.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomeric Differentiation for Synthesis

1-Ethyl-1H-indazol-3-amine (target) features a free primary amine at the C3 position and an ethyl group at the N1 position, distinguishing it from its regioisomer N-Ethyl-1H-indazol-3-amine (CAS 877-05-4) which bears the ethyl group on the 3-amino nitrogen [1]. The target compound retains a nucleophilic, unencumbered C3-amine available for acylation, sulfonylation, or Buchwald-Hartwig coupling, while the N1-alkylation blocks potential tautomerization pathways, ensuring a single, defined reactive species. In contrast, the regioisomer presents a secondary amine with altered nucleophilicity and steric demand.

Synthetic Chemistry Building Blocks Medicinal Chemistry

Hinge-Binding: Potent Kinase Inhibition

The 1H-indazol-3-amine pharmacophore, which is the core of 1-Ethyl-1H-indazol-3-amine, has been validated as a critical hinge-binding moiety in potent kinase inhibitors. For example, a derivative (compound 11a) incorporating a 1H-indazol-3-amine core inhibited Bcr-AblWT with an IC50 of 0.014 μM and the resistant T315I mutant with an IC50 of 0.45 μM [1]. While the target compound itself is not the final drug, its core motif is responsible for this high-affinity interaction with the kinase ATP-binding pocket. This contrasts with the unsubstituted 1H-indazol-3-amine alone, which shows weak or no inhibition (IC50 > 311 μM for PDK1) [2], underscoring that proper substitution (like N1-alkylation) is essential for translating the hinge-binding capacity into potent, drug-like molecules.

Kinase Inhibitors Cancer Therapeutics Structure-Activity Relationship

1-Ethyl-1H-indazol-3-amine: Application Scenarios


Kinase Inhibitor Lead Optimization

This compound is best employed as a functionalized building block for generating focused libraries of kinase inhibitors. The N1-ethyl group provides a defined lipophilic handle (LogP 1.38) for modulating compound properties, while the free 3-amine enables rapid parallel synthesis of amides, ureas, and sulfonamides. The scaffold's proven hinge-binding capacity, demonstrated by nanomolar Bcr-Abl inhibitors [1], makes it a strategic choice for programs targeting the ATP-binding pocket of tyrosine or serine/threonine kinases.

Regioselective Heterocycle Construction

The clear regioisomeric definition of 1-Ethyl-1H-indazol-3-amine (N1-alkylated, C3-primary amine) renders it ideal for multi-step synthetic routes requiring unambiguous nucleophilic attack at the 3-amino position. Its solid physical form and 95% purity specification facilitate accurate stoichiometry in reactions such as N-arylation, diazotization, or condensation with carbonyl electrophiles to construct fused heterocyclic systems .

Physicochemical Property Screening

Due to its moderate lipophilicity (LogP 1.38) relative to the parent indazole core (LogP 1.73), this compound serves as a valuable tool for exploring the impact of N1-alkylation on a lead series' solubility, permeability, and metabolic stability. Inclusion of this building block in early SAR campaigns provides a data point for establishing clear, quantitative structure-property relationships (QSPR) that guide optimization efforts .

Diversity-Oriented Synthesis Building Block

For organizations maintaining a diverse building block collection, 1-Ethyl-1H-indazol-3-amine fills a specific structural niche as a mono-substituted indazole with a free primary amine. Its availability in gram quantities from multiple reputable vendors ensures supply chain reliability for both initial screening and follow-up resynthesis of confirmed hits .

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